molecular formula C20H23NO5 B2569473 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester CAS No. 887201-43-6

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester

Cat. No.: B2569473
CAS No.: 887201-43-6
M. Wt: 357.406
InChI Key: CJOVVVGWWPLTDV-UHFFFAOYSA-N
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Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a synthetic compound featuring a benzoic acid methyl ester core linked via a methoxy group to a 6,7-dimethoxy-substituted tetrahydroisoquinoline moiety. This structure combines aromatic ester functionality with a bicyclic tetrahydroisoquinoline system, which is frequently associated with biological activity, such as receptor antagonism or enzyme inhibition .

Properties

IUPAC Name

methyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-18-10-14-8-9-21-17(16(14)11-19(18)24-2)12-26-15-6-4-13(5-7-15)20(22)25-3/h4-7,10-11,17,21H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOVVVGWWPLTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676486
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on multidrug resistance in cancer therapy. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-ylmethoxy)-benzoic acid methyl ester can be represented as follows:

C16H19NO4\text{C}_{16}\text{H}_{19}\text{N}\text{O}_4

This structure features a tetrahydroisoquinoline moiety linked to a benzoic acid derivative through a methoxy group.

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit varying degrees of cytotoxicity against cancer cell lines. A study evaluated several derivatives for their cytotoxic effects on K562 and K562/A02 cell lines using the MTT assay. Notably, certain derivatives demonstrated significant potency with IC50 values comparable to established chemotherapeutics like verapamil. For instance:

CompoundIC50 (μM)Ratio Factor
6e0.6624.13
6h0.6524.50
7c0.9616.59

These results suggest that specific modifications to the tetrahydroisoquinoline structure can enhance anticancer activity and overcome multidrug resistance mechanisms in cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves the modulation of apoptosis pathways and interference with cellular signaling mechanisms. The ability to reverse multidrug resistance is particularly significant as it addresses a major challenge in cancer therapy.

Case Study 1: Cytotoxicity Evaluation

In a detailed evaluation of a series of tetrahydroisoquinoline derivatives, researchers synthesized various compounds and assessed their cytotoxicity against K562 cell lines. The findings highlighted that while many derivatives exhibited low cytotoxic activity, specific compounds showed promising results that warrant further investigation into their mechanisms and therapeutic potential .

Case Study 2: Pharmacokinetics and Efficacy

Another study explored the pharmacokinetic properties of related isoquinoline derivatives in animal models. The results indicated favorable absorption and distribution characteristics, suggesting potential for clinical application in treating conditions associated with cancer and other diseases influenced by cellular resistance mechanisms .

Comparison with Similar Compounds

The following analysis compares the target compound to structurally or functionally related molecules from the evidence, focusing on synthesis, substituent effects, and applications.

Structural Analogs in Liquid Crystal Research

Compound 6 () : Benzoic acid, 4-(4-pentenyloxy)-, 2-methoxy-1,4-phenylene ester
Compound 7 () : Benzoic acid, 4-(4-pentenyloxy)-, 2-(methyl)-1,4-phenylene ester

Property Target Compound Compound 6 Compound 7
Core Structure Benzoic acid methyl ester + tetrahydroisoquinoline Benzoic acid ester + 2-methoxy-phenylene Benzoic acid ester + 2-methyl-phenylene
Key Substituents 6,7-Dimethoxy (tetrahydroisoquinoline) 2-Methoxy (central phenylene) 2-Methyl (central phenylene)
Synthesis Method Not explicitly described DCC/DMAP-mediated esterification DCC/DMAP-mediated esterification
Yield N/A 50% 65%
Application Potential LC/pharmacological use Liquid crystalline material (broad nematic phase) Liquid crystalline material (broad nematic phase)

Key Observations :

  • Substituent position and polarity significantly influence mesophase behavior in liquid crystals. The target compound’s rigid tetrahydroisoquinoline core may enhance nematic stability compared to the flexible pentenyloxy chains in Compounds 6 and 7 .
Tetrahydroisoquinoline-Based Pharmacological Agents

Compounds 30–34 (): N-Benzyl-2-(substituted-tetrahydroisoquinolin-2-yl)acetamides

Property Target Compound Compound 30 Compound 33
Core Structure Tetrahydroisoquinoline + benzoic acid methyl ester Tetrahydroisoquinoline + acetamide + diethylamino group Tetrahydroisoquinoline + acetamide + benzylamino group
Key Substituents 6,7-Dimethoxy 3-(Diethylamino)-4-methoxyphenyl 3-(Benzylamino)-4-methoxyphenyl
Synthesis Method Not explicitly described Alkylation with 1-iodoethane (76% yield) Alkylation with benzyl bromide (82% yield)
Application Unknown (structural similarity suggests receptor binding) Orexin-1 receptor antagonist Orexin-1 receptor antagonist

Key Observations :

  • The target compound lacks the acetamide and N-benzyl groups critical for orexin-1 receptor binding in Compounds 30–34, suggesting divergent biological targets .
  • Methoxy groups at the 6,7-positions in the target compound may enhance metabolic stability compared to Compounds 30–34’s amino substituents, which could undergo oxidation .
Natural Benzylisoquinoline Alkaloids ()

Example: 4-[[(1S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl]methyl]-2-methoxyphenol

Property Target Compound Natural Alkaloid
Core Structure Synthetic tetrahydroisoquinoline + benzoic ester Natural tetrahydroisoquinoline + phenolic group
Key Substituents 6,7-Dimethoxy 6,7-Dimethoxy + 2-methoxyphenol
Application Unknown Therapeutic potential (e.g., antibacterial, antitumor)

Key Observations :

  • The phenolic group in natural analogs may confer antioxidant activity, whereas the benzoic ester in the target compound could enhance synthetic utility (e.g., as an intermediate) .
  • Both compounds share the 6,7-dimethoxy motif, which is associated with improved bioavailability in related molecules .
Commercial Tetrahydroisoquinoline Derivatives ()

Example: 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Property Target Compound Commercial Derivative
Core Structure Tetrahydroisoquinoline + benzoic ester Tetrahydroisoquinoline + 4-methoxyphenyl
Key Substituents 6,7-Dimethoxy 6,7-Dimethoxy + 4-methoxyphenyl
Application Unknown Research chemical (supplier data)

Key Observations :

  • The 4-methoxyphenyl group in the commercial derivative may enhance π-π stacking interactions in solid-state applications, whereas the benzoic ester in the target compound offers functionalization sites for further synthesis .

Q & A

Q. What synthetic routes are effective for preparing 4-(6,7-dimethoxy-THIQ-1-ylmethoxy)-benzoic acid methyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s tetrahydroisoquinoline (THIQ) core can be synthesized via reductive amination or alkylation of substituted benzaldehydes. For example, N-alkylation of 6,7-dimethoxy-THIQ precursors with methyl 4-(bromomethoxy)benzoate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target ester . Optimization includes adjusting stoichiometry (e.g., 3 eq alkylating agent for higher yields) and solvent polarity to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, EtOAc/hexane gradient) is critical for isolating the ester .

Q. How can structural confirmation and purity of the compound be validated?

  • Methodological Answer : Use 1H NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, THIQ aromatic protons at δ 6.5–7.0 ppm) and ester carbonyl signals (δ ~3.8 ppm for methyl ester) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z). Purity (>95%) is assessed via HPLC (C18 column, methanol/water mobile phase) or TLC (Rf comparison with standards) .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data for THIQ-based compounds targeting GPCRs?

  • Methodological Answer : Contradictions in receptor binding (e.g., orexin-1 vs. orexin-2 receptor selectivity) may arise from stereochemical variations or solvent-dependent conformational changes. To address this:
  • Perform molecular docking studies using crystallographic receptor models (e.g., PDB ID: 6TO7) to predict binding modes.
  • Validate with radioligand displacement assays (e.g., [³H]-SB-674042 for orexin-1) under standardized buffer conditions .
  • Compare enantiomer activity via chiral HPLC separation and in vitro testing .

Q. How can metabolic stability of the methyl ester moiety be improved for in vivo studies?

  • Methodological Answer : The ester group is prone to hydrolysis by serum esterases. Solutions include:
  • Prodrug modification : Replace methyl ester with tert-butyl or pivaloyloxymethyl esters to delay hydrolysis .
  • Stability assays : Incubate the compound in human plasma (37°C) and monitor degradation via LC-MS over 24 hours.
  • Structural analogs : Synthesize amide derivatives (e.g., benzamide) for comparative stability profiling .

Q. What analytical challenges arise in quantifying trace impurities in bulk synthesis, and how are they addressed?

  • Methodological Answer : Common impurities include de-methylated byproducts or oxidized THIQ derivatives. Mitigation involves:
  • High-resolution MS (HRMS) to identify impurities at ppm levels.
  • Forced degradation studies (acid/base/oxidative stress) to map degradation pathways.
  • Process optimization : Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

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